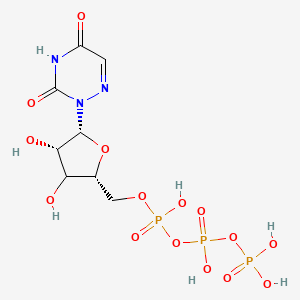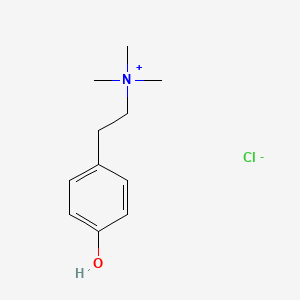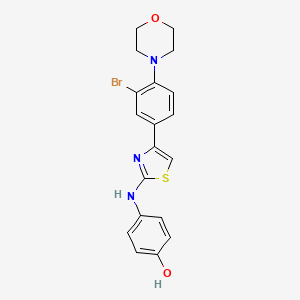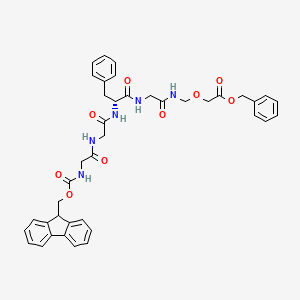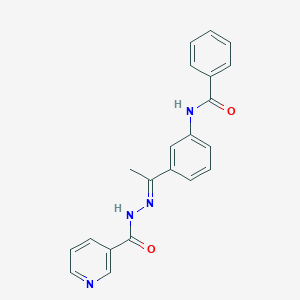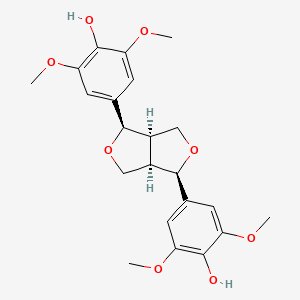
(+)-Diasyringaresinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Diasyringaresinol is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Diasyringaresinol typically involves the oxidative coupling of coniferyl alcohol derivatives. One common method includes the use of laccase enzymes or chemical oxidants like silver oxide under mild conditions to facilitate the coupling reaction. The reaction is usually carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of genetically engineered microorganisms, have shown promise in producing this compound on a larger scale. These methods involve the fermentation of plant biomass containing lignan precursors, followed by extraction and purification processes.
化学反应分析
Types of Reactions
(+)-Diasyringaresinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include silver oxide and laccase enzymes.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like acetic anhydride or benzoyl chloride are used for acetylation or benzoylation reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学研究应用
(+)-Diasyringaresinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex lignans and phenolic compounds.
Biology: Studies have shown its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: It exhibits promising anticancer, antioxidant, and anti-inflammatory activities, making it a candidate for drug development.
Industry: It is used in the development of natural antioxidants for food preservation and cosmetic formulations.
作用机制
The mechanism of action of (+)-Diasyringaresinol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
相似化合物的比较
Similar Compounds
Syringaresinol: A closely related lignan with similar antioxidant and anticancer properties.
Pinoresinol: Another lignan with notable anti-inflammatory and antimicrobial activities.
Secoisolariciresinol: Known for its estrogenic activity and potential benefits in hormone-related conditions.
Uniqueness
(+)-Diasyringaresinol stands out due to its unique combination of antioxidant, anti-inflammatory, and anticancer activities. Its ability to modulate multiple biological pathways makes it a versatile compound with potential therapeutic applications.
属性
分子式 |
C22H26O8 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
4-[(3R,3aR,6R,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22-/m0/s1 |
InChI 键 |
KOWMJRJXZMEZLD-WJWAULOUSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
